3h-Benzo[cd]azulene-3,5(4h)-dione
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Overview
Description
3H-Benzo[cd]azulene-3,5(4H)-dione is a tricyclic aromatic compound with a unique structure that combines a five-membered ring and a seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Benzo[cd]azulene-3,5(4H)-dione typically involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These precursors undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers to form the desired azulene derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3H-Benzo[cd]azulene-3,5(4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted azulene derivatives, quinones, and dihydro compounds
Scientific Research Applications
3H-Benzo[cd]azulene-3,5(4H)-dione has been explored for its applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3H-Benzo[cd]azulene-3,5(4H)-dione and its derivatives involves interactions with biological pathways. For instance, azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects. Additionally, the compound’s unique structure allows it to interact with various molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: A derivative of azulene known for its anti-inflammatory properties.
Chamazulene: Another azulene derivative with potential therapeutic applications.
Uniqueness
This compound stands out due to its tricyclic structure and the presence of functional groups that enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a unique and valuable compound for scientific research and industrial applications.
Properties
CAS No. |
103437-27-0 |
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Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
tricyclo[6.4.1.04,13]trideca-1(12),2,4(13),8,10-pentaene-5,7-dione |
InChI |
InChI=1S/C13H8O2/c14-11-7-12(15)10-6-5-8-3-1-2-4-9(11)13(8)10/h1-6H,7H2 |
InChI Key |
JKJWCQLRKXTMMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C3C(=CC=CC=C3C1=O)C=C2 |
Origin of Product |
United States |
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